methyl 4-((2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate
CAS No.: 1448122-03-9
Cat. No.: VC4424812
Molecular Formula: C18H17N3O3S
Molecular Weight: 355.41
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1448122-03-9 |
---|---|
Molecular Formula | C18H17N3O3S |
Molecular Weight | 355.41 |
IUPAC Name | methyl 4-[2-(3-thiophen-2-ylpyrazol-1-yl)ethylcarbamoyl]benzoate |
Standard InChI | InChI=1S/C18H17N3O3S/c1-24-18(23)14-6-4-13(5-7-14)17(22)19-9-11-21-10-8-15(20-21)16-3-2-12-25-16/h2-8,10,12H,9,11H2,1H3,(H,19,22) |
Standard InChI Key | YPVDUBCEJVULGC-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC=C(C=C1)C(=O)NCCN2C=CC(=N2)C3=CC=CS3 |
Introduction
Molecular Structure and Physicochemical Properties
The compound’s structure integrates multiple functional groups:
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Benzoate ester: A methyl ester at the para position of the benzene ring.
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Carbamoyl linker: Connects the benzoate moiety to an ethyl chain.
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Pyrazole-thiophene system: A 1H-pyrazole ring substituted at the 3-position with a thiophene group.
Molecular Formula:
Molecular Weight: 355.41 g/mol
Key Functional Groups:
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Ester ()
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Carbamate ()
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Pyrazole ()
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Thiophene ()
The presence of both pyrazole and thiophene rings enhances electronic conjugation, potentially influencing solubility and reactivity .
Synthesis and Reactivity
Synthetic Pathways
The synthesis typically involves multi-step reactions:
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Formation of the pyrazole-thiophene subunit:
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Ethyl chain functionalization:
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Coupling with benzoate core:
Example Reaction Scheme:
Reactivity Profile
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Ester hydrolysis: Susceptible to alkaline hydrolysis, yielding the carboxylic acid derivative .
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Electrophilic substitution: Thiophene and pyrazole rings undergo nitration or sulfonation at electron-rich positions .
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Coordination chemistry: Pyrazole nitrogen atoms can act as ligands for metal complexes .
Biological and Pharmacological Activities
Compound | Activity (MIC, μM) | Target Organism |
---|---|---|
5-Nitrothiophene-pyrazole | 5.71 | M. tuberculosis H37Rv |
Methyl 4-(pyrazolyl)benzoate | 7.89 | E. coli |
Thiophene-carboxamide | 6.45 | S. aureus |
Mechanism of Action
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Nitroreductase activation: Nitrothiophene derivatives are pro-drugs activated by bacterial nitroreductases, generating reactive intermediates that damage DNA .
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Enzyme inhibition: Pyrazole moieties inhibit dihydrofolate reductase (DHFR) in pathogens .
Applications in Materials Science
Optoelectronic Materials
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Conjugated systems: Thiophene-pyrazole units enhance charge transport in organic semiconductors .
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Fluorescence properties: Benzothiazole analogs emit in the blue-green spectrum (λ<sub>em</sub> = 450–500 nm) .
Catalysis
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Ligand design: Pyrazole nitrogen atoms coordinate to palladium, enabling Suzuki-Miyaura cross-coupling reactions .
Comparative Structural Analysis
Table 2: Structural Analogues and Their Features
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